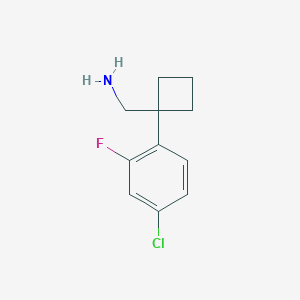
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H13ClFN. It is a derivative of cyclobutylmethanamine, featuring a 4-chloro-2-fluorophenyl group attached to the cyclobutyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the 4-Chloro-2-fluorophenyl Group: This step involves the substitution reaction where the 4-chloro-2-fluorophenyl group is introduced to the cyclobutyl ring.
Formation of Methanamine Hydrochloride: The final step involves the conversion of the intermediate compound to methanamine hydrochloride through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where the 4-chloro-2-fluorophenyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: The compound can be used in the production of materials with unique chemical and physical properties.
Mechanism of Action
The mechanism of action of (1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-(4-Fluorophenyl)cyclobutyl)methanamine hydrochloride: Similar structure but lacks the chlorine atom.
(1-(2-Fluorophenyl)cyclobutyl)methanamine hydrochloride: Similar structure but with the fluorine atom in a different position.
Uniqueness
(1-(4-Chloro-2-fluorophenyl)cyclobutyl)methanamine hydrochloride is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution can lead to distinct properties compared to similar compounds .
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
[1-(4-chloro-2-fluorophenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C11H13ClFN/c12-8-2-3-9(10(13)6-8)11(7-14)4-1-5-11/h2-3,6H,1,4-5,7,14H2 |
InChI Key |
JFMPYWKUCZPPSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


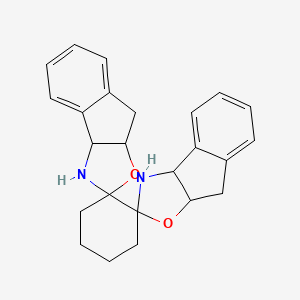
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(bis(4-fluorophenyl)phosphinoferrocenyl]ethyl(di-t-butylphosphine)}nickel(II)](/img/structure/B12305481.png)
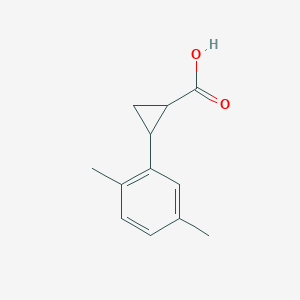
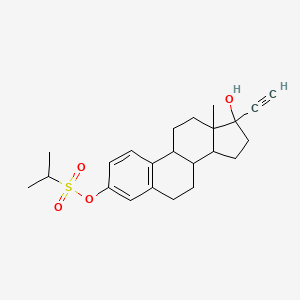
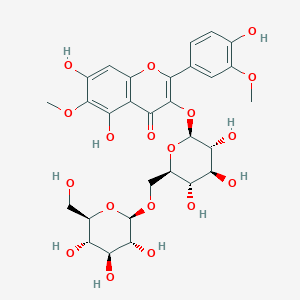
![rac-(3aR,6aS)-1-ethyl-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine], cis](/img/structure/B12305519.png)
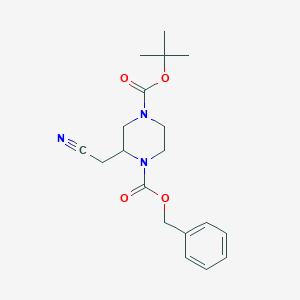
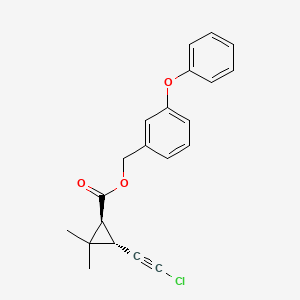
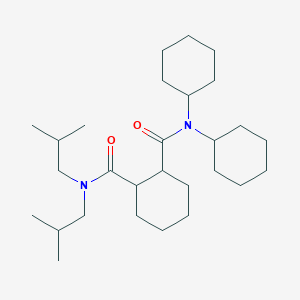

![Methyl rac-(1r,5r)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12305565.png)
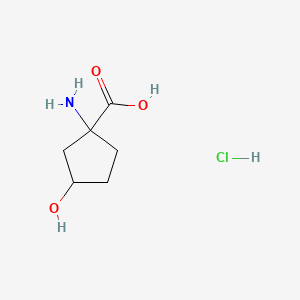
![3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12305580.png)
![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
